{Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride
Description
"{Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride" is a quaternary ammonium salt characterized by a 3,4-dichlorobenzyl moiety linked via a thioether (-S-) group to an aminomethylidene backbone.
Properties
IUPAC Name |
[amino-[(3,4-dichlorophenyl)methylsulfanyl]methylidene]azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJNMXMOMSWRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC(=[NH2+])N)Cl)Cl.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22816-60-0 | |
| Record name | Carbamimidothioic acid, (3,4-dichlorophenyl)methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22816-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of {Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other appropriate methods .
Chemical Reactions Analysis
{Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the 3,4-dichlorobenzyl group into other molecules.
Biology: The compound is employed in studies of bacterial cell wall synthesis, particularly in understanding the role of the MreB protein.
Medicine: Research into potential antibacterial agents often utilizes this compound to explore new therapeutic options.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride involves its interaction with the bacterial protein MreB. This protein is crucial for maintaining the shape and integrity of bacterial cells. The compound binds to the ATP-binding site of MreB, inhibiting its function and leading to disruptions in cell wall synthesis and cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Thioether (-S-) linkage : Enhances stability compared to ethers (-O-) but may reduce polarity.
- Quaternary ammonium center : Provides water solubility and cationic properties.
Comparisons with analogs from literature:
Stability and Reactivity
- Thioethers are less prone to oxidative degradation than ethers but may undergo nucleophilic displacement reactions.
- Quaternary ammonium salts (e.g., target compound and analog ) are thermally stable but susceptible to Hofmann elimination under basic conditions.
Biological Activity
The compound {Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride is a derivative of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Structure and Synthesis
The compound's structure includes a thioether linkage and a dichlorobenzyl moiety, which may contribute to its biological properties. Mannich bases are typically synthesized through the reaction of formaldehyde with amines and active hydrogen compounds, leading to various derivatives with distinct biological profiles .
Anticancer Activity
Research indicates that Mannich bases exhibit significant anticancer properties. In vitro studies have shown that derivatives containing thioether groups can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .
Table 1: Cytotoxicity of Mannich Bases Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MAC13 (sensitive) | 15 | Induction of apoptosis via mitochondrial pathway |
| MAC16 (resistant) | 25 | DNA intercalation and topoisomerase inhibition | |
| Other Mannich base derivatives | Various | 10-30 | Alkylation of thiols and disruption of cellular processes |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that similar thioether-containing Mannich bases possess antibacterial and antifungal activities. The presence of the dichlorobenzyl group enhances the lipophilicity of the compound, facilitating membrane penetration and increasing its efficacy against microbial pathogens .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Other Mannich base derivatives | Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been suggested that this compound inhibits key enzymes involved in cellular metabolism and proliferation.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various Mannich base derivatives on human cancer cell lines. The results indicated that those with thioether linkages had enhanced activity compared to non-thioether counterparts .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of thioether-containing compounds against clinical isolates. The findings revealed significant inhibitory effects against both gram-positive and gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
